molecular formula C9H11NO2 B2840571 2-(3-hydroxyphenyl)-N-methylacetamide CAS No. 220299-54-7

2-(3-hydroxyphenyl)-N-methylacetamide

Cat. No. B2840571
CAS RN: 220299-54-7
M. Wt: 165.192
InChI Key: WZJCFSUUTUYLKJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, dihydropyrano [2,3-c]pyrazoles were synthesized in the presence of nano-eggshell/Ti (IV) via a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate at room temperature under solvent-free conditions . Another method reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For instance, the molecular structure of 3-(2-Hydroxyphenyl)propanoate and (2E)-3-(2-Hydroxyphenyl)acrylic acid have been studied .


Chemical Reactions Analysis

Chemical reactions involving similar compounds have been studied. For instance, dihydropyrano [2,3-c]pyrazoles were synthesized in the presence of nano-eggshell/Ti (IV) via a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate at room temperature under solvent-free conditions . Another study reported the selection of boron reagents for Suzuki–Miyaura coupling .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the properties of 3-(2-Hydroxyphenyl)propanoate and 3-Hydroxyphenylacetic acid have been studied .

Scientific Research Applications

Intermediate in Antimalarial Drug Synthesis

2-(3-hydroxyphenyl)-N-methylacetamide is a key intermediate in the synthesis of antimalarial drugs. Research demonstrates its use in chemoselective monoacetylation, which is a critical step in the natural synthesis of these drugs (Magadum & Yadav, 2018).

Infrared Spectrum Analysis in Organic Chemistry

This compound's infrared spectrum, particularly its amide I, II, and III bands, has been studied using density functional theory. This research aids in understanding the formation of amide infrared spectra, which is significant in fields like organic chemistry and analytical chemistry (Ji et al., 2020).

Synthesis of Hydroxyacetophenone Derivatives

The compound has been used in the synthesis of 4-Choloro-2-hydroxyacetophenone, a process that involves acetylation, methylation, and Fries rearrangement. This synthesis is crucial for developing compounds with potential applications in various fields, including pharmacology (Teng Da-wei, 2011).

Hydrolysis Kinetics in High-Temperature Water

Studies on the hydrolysis kinetics and mechanism of N-methylacetamide, a related compound, in high-temperature water provide insights into the behavior of N-substituted amides under these conditions. This research is significant for understanding reactions in industrial and environmental contexts (Duan, Dai, & Savage, 2010).

Synthesis and Characterization in Organic Chemistry

The synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide through various chemical reactions highlight the compound's role in organic synthesis and compound development. This is important for the creation of new chemicals and materials (Zhong-cheng & Shu Wan-yin, 2002).

Safety And Hazards

The safety data sheets of similar compounds provide information about their hazards. For instance, 4-Hydroxybenzaldehyde and Methyl 4-hydroxybenzoate are known to cause serious eye damage and may cause respiratory irritation .

Future Directions

The future directions for the study of similar compounds could include further investigation into their bioavailability, bioactivity, and impact on health . Additionally, the synthesis and evaluation of antioxidant properties of 2-substituted quinazolin-4(3H)-ones could be an interesting area of research .

properties

IUPAC Name

2-(3-hydroxyphenyl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-10-9(12)6-7-3-2-4-8(11)5-7/h2-5,11H,6H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJCFSUUTUYLKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC(=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-hydroxyphenyl)-N-methylacetamide

Synthesis routes and methods

Procedure details

A solution of 3-hydroxyphenylacetic acid (1.00 g, 6.57 mmol) and oxalyl chloride (0.63 mL, 7.22 mmol) in methylene chloride (20 mL) was treated dropwise with pyridine (0.6 mL, 7.37 mmol), stirred for 90 min, poured into 40% aqueous methylamine (30 mL), stirred for 15 min, concentrated, dissolved into 1M HCl and extracted with ethyl acetate. The extracts were washed with brine, dried (MgSO4) and concentrated. The residue was chromatographed on silica gel with ethyl acetate to provide 260 mg of the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.63 mL
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

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